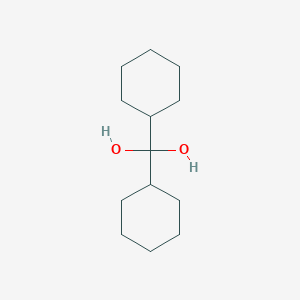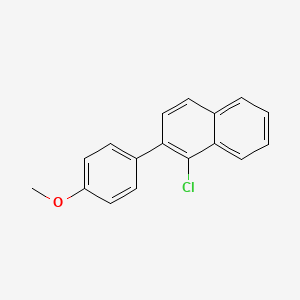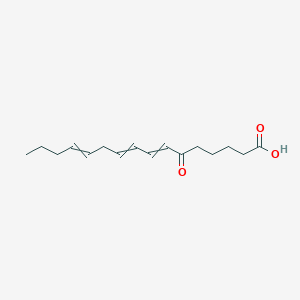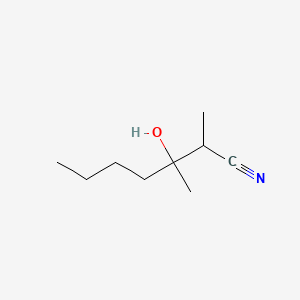![molecular formula C8H11NO2S2 B14202053 Ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate CAS No. 918658-99-8](/img/structure/B14202053.png)
Ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group and a methylsulfanyl substituent on the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Méthodes De Préparation
The synthesis of ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate typically involves the reaction of 2-aminothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the carbon atom of the ethyl bromoacetate, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-2 and C-5 positions.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives.
Applications De Recherche Scientifique
Ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in medicinal chemistry.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Medicine: Thiazole-based compounds are found in various pharmaceuticals, including antibiotics and anticancer agents. This compound can be a precursor in the synthesis of these drugs.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and photographic sensitizers.
Mécanisme D'action
The mechanism of action of ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of biochemical pathways. For example, thiazole derivatives can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate can be compared with other thiazole derivatives such as:
2-Aminothiazole: A simpler thiazole derivative used as a starting material in the synthesis of more complex compounds.
Thiazole-4-carboxylic acid: Another thiazole derivative with different substituents, used in the synthesis of pharmaceuticals.
Thiazole-2-thiol: Known for its antioxidant properties and used in various industrial applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
918658-99-8 |
|---|---|
Formule moléculaire |
C8H11NO2S2 |
Poids moléculaire |
217.3 g/mol |
Nom IUPAC |
ethyl 2-(2-methylsulfanyl-1,3-thiazol-5-yl)acetate |
InChI |
InChI=1S/C8H11NO2S2/c1-3-11-7(10)4-6-5-9-8(12-2)13-6/h5H,3-4H2,1-2H3 |
Clé InChI |
VUDYOKFUSWYCCZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CN=C(S1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-Alanyl-N-[(2-nitrophenyl)methyl]glycine](/img/structure/B14201975.png)
![Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-](/img/structure/B14201979.png)

![{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol](/img/structure/B14201990.png)
![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201996.png)
![(3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14202003.png)
![1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14202012.png)

![(3Z)-4,4,4-Trifluoro-1-(4-fluorophenyl)-3-[(3-methylphenyl)imino]butan-1-one](/img/structure/B14202022.png)
![3',5'-Dibromo-4'-hydroxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14202024.png)
![Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14202027.png)


